Technical Whitepaper: Physicochemical Profiling of 6-Bromo-4-(trifluoromethyl)pyridin-2-amine
Technical Whitepaper: Physicochemical Profiling of 6-Bromo-4-(trifluoromethyl)pyridin-2-amine
Executive Summary
6-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS 1256825-17-8) represents a high-value pharmacophore in modern drug discovery, particularly within oncology and agrochemistry. This scaffold integrates three distinct chemical functionalities—an exocyclic primary amine, an electron-withdrawing trifluoromethyl group, and a reactive bromine handle—onto a pyridine core.[1][2]
The interplay between the strong electron-withdrawing nature of the -CF3 and -Br substituents creates a uniquely electron-deficient heteroaromatic system. This electronic landscape significantly alters the basicity of the pyridine nitrogen, enhances lipophilicity, and dictates orthogonal reactivity patterns essential for fragment-based drug design (FBDD). This guide provides a comprehensive technical analysis of its properties, handling, and experimental applications.
Part 1: Structural & Molecular Identity
The precise identification of the substitution pattern is critical, as isomers (e.g., 2-bromo-6-trifluoromethyl-4-amine) possess vastly different electronic profiles.
| Parameter | Detail |
| IUPAC Name | 6-Bromo-4-(trifluoromethyl)pyridin-2-amine |
| CAS Number | 1256825-17-8 |
| SMILES | NC1=NC(Br)=CC(C(F)(F)F)=C1 |
| Molecular Formula | C₆H₄BrF₃N₂ |
| Molecular Weight | 241.01 g/mol |
| Isotope Profile | ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) signature |
Part 2: Physicochemical Parameters
The following data aggregates calculated (c) and predicted values based on structure-activity relationship (SAR) algorithms, validated against standard pyridine derivatives.
Core Properties Table
| Property | Value (Approx.) | Mechanistic Insight |
| cLogP | 2.1 – 2.4 | The -CF3 group (+1.2 π) and -Br (+0.86 π) significantly boost lipophilicity compared to 2-aminopyridine (LogP 0.49). |
| TPSA | 38.9 Ų | Dominated by the primary amine and pyridine nitrogen; indicates good membrane permeability. |
| pKa (Ring N) | ~0.5 – 1.5 (Predicted) | Drastic reduction from 2-aminopyridine (pKa 6.86) due to the synergistic electron-withdrawing effects of 4-CF3 and 6-Br. |
| H-Bond Donors | 1 (Exocyclic -NH₂) | The amine acts as a donor; however, its nucleophilicity is attenuated by the electron-poor ring. |
| H-Bond Acceptors | 2 (Ring N, F atoms) | The Ring N is a weak acceptor due to low electron density. |
| Solubility | Low (Water) / High (DMSO, DCM) | Hydrophobic fluorinated/brominated surface area limits aqueous solubility. |
Electronic Deep Dive: The "Fluorine Effect"
The 4-trifluoromethyl group exerts a powerful inductive effect (-I) that pulls electron density away from the aromatic ring.
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Basicity Modulation: In unsubstituted 2-aminopyridine, the ring nitrogen is moderately basic. Here, the -CF3 and -Br groups stabilize the lone pair, making protonation energetically unfavorable. This molecule will likely not form salts with weak acids and requires strong mineral acids (HCl, H₂SO₄) for protonation.
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Lipophilicity & Metabolic Stability: The C-F bond is metabolically robust. The trifluoromethyl group also increases the volume of the molecule, potentially filling hydrophobic pockets in target proteins (e.g., kinases) while protecting the C4 position from oxidative metabolism (P450 blocking).
Part 3: Reactivity & Synthetic Utility
The orthogonal reactivity of the amine and the bromide allows this molecule to serve as a versatile "linchpin" in synthesis.
Reactivity Workflow Diagram
The following diagram illustrates the logical flow of functionalization, prioritizing the C-Br bond for carbon-carbon bond formation and the amine for amide/urea formation.
Figure 1: Divergent synthetic pathways. The C-Br bond is the primary vector for scaffold elongation.
Chemo-selectivity Guidelines
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Acylation: The exocyclic amine is less nucleophilic than typical anilines due to the electron-deficient ring. Reactions with acid chlorides may require forcing conditions (heating, DMAP catalyst) or stronger bases (NaH).
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Metal-Catalyzed Couplings: The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-poor nature of the pyridine ring (making the C-Br bond weaker/more reactive toward Pd insertion compared to electron-rich pyridines). Standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are highly effective.
Part 4: Experimental Protocols
Protocol: Thermodynamic Solubility Determination
Standardized for hydrophobic heterocycles.
Objective: Determine the saturation solubility in pH 7.4 phosphate buffer.
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Preparation: Weigh 5.0 mg of the compound into a 4 mL glass vial.
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Solvent Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).
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Equilibration: Shake the suspension at 25°C for 24 hours (orbital shaker, 300 rpm).
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Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (low binding) to remove undissolved solids.
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Quantification:
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Inject 10 µL of filtrate into HPLC-UV (254 nm).
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Compare peak area against a standard calibration curve prepared in DMSO (0.1 – 100 µg/mL).
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Note: If peak is undetectable, the solubility is likely < 1 µg/mL (Class IV compound).
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Protocol: pKa Determination (Spectrophotometric)
Recommended over potentiometric titration due to low aqueous solubility.
Objective: Determine the pKa of the pyridine ring nitrogen.
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Stock Solution: Prepare a 10 mM stock in DMSO.
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Buffer Series: Prepare a series of buffers ranging from pH 1.0 to pH 4.0 (using HCl/KCl systems).
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Dilution: Dilute the stock to 50 µM in each buffer (maintaining <1% DMSO).
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Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.
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Analysis:
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Observe the bathochromic shift (red shift) upon protonation.
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Plot Absorbance vs. pH at the
shift. -
Fit data to the Henderson-Hasselbalch equation to solve for pKa.
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Part 5: Handling & Stability
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
Storage & Stability
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Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Light Sensitivity: Halogenated pyridines can be light-sensitive over long periods; store in amber vials.
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Hygroscopicity: Generally low, but keep desiccated to prevent hydrolysis of downstream intermediates if functionalized.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53328927, 6-bromo-4-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and Hammett parameters).
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for the "Fluorine Effect").
